molecular formula C17H13Cl2N3O3 B6500225 2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 946314-55-2

2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Cat. No. B6500225
CAS RN: 946314-55-2
M. Wt: 378.2 g/mol
InChI Key: OTUKPUUOTLRYRN-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide” is a complex organic molecule that contains several functional groups, including a furan ring, a pyridazine ring, and a benzamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The compound contains a benzamide group, which is a benzene ring attached to an amide group, and a furan ring, which is a five-membered ring containing four carbon atoms and one oxygen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group in the benzamide portion of the molecule could participate in reactions with acids or bases. The furan ring could undergo reactions at the oxygen atom or at the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could make it soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to proteins in the body and altering their activity. The specific atoms and groups in the drug molecule interact with specific features of the protein molecule, like a key fitting into a lock .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled. Without specific information, it’s difficult to make general statements about its safety and hazards .

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicine or other fields, studying its physical and chemical properties in more detail, or developing new methods for its synthesis .

properties

IUPAC Name

2,4-dichloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c18-11-3-4-12(13(19)10-11)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUKPUUOTLRYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

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